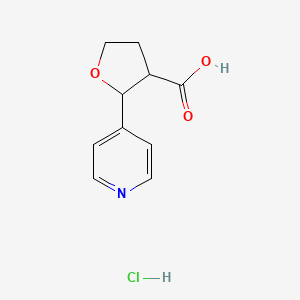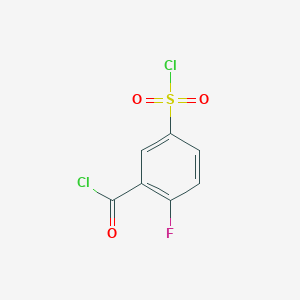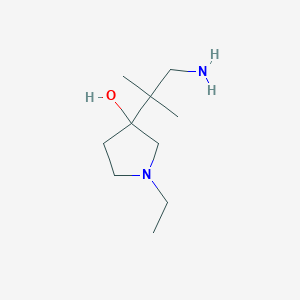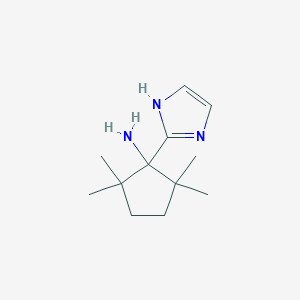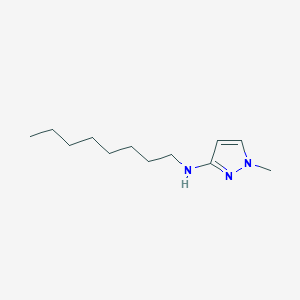
1-Methyl-N-octyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N-octyl-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at position 1 and an octyl group attached to the nitrogen atom at position 3. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Vorbereitungsmethoden
The synthesis of 1-Methyl-N-octyl-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-pyrazol-3-amine.
Alkylation Reaction: The 1-methyl-1H-pyrazol-3-amine undergoes an alkylation reaction with an octyl halide (e.g., octyl bromide) in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
1-Methyl-N-octyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl group can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-N-octyl-1H-pyrazol-3-amine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Agrochemicals: It is employed in the synthesis of agrochemical products, including pesticides and herbicides.
Material Science: The compound is used in the development of new materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 1-Methyl-N-octyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-N-octyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-3-amine: Lacks the octyl group, resulting in different chemical and biological properties.
1-Octyl-1H-pyrazol-3-amine: Lacks the methyl group, leading to variations in reactivity and applications.
1-Methyl-1H-pyrazol-4-amine: The position of the amine group is different, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H23N3 |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
1-methyl-N-octylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-3-4-5-6-7-8-10-13-12-9-11-15(2)14-12/h9,11H,3-8,10H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
VAMTWFLNKCTQNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC1=NN(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



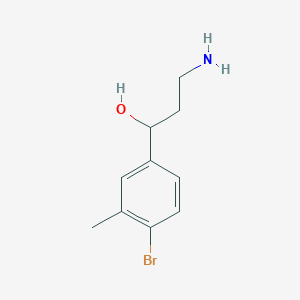
![{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13219344.png)
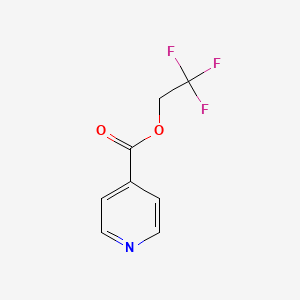
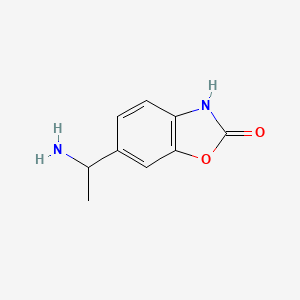
![1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13219355.png)
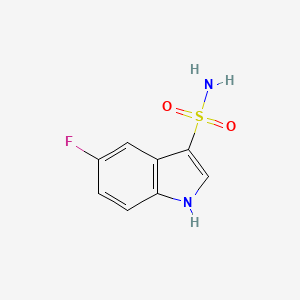
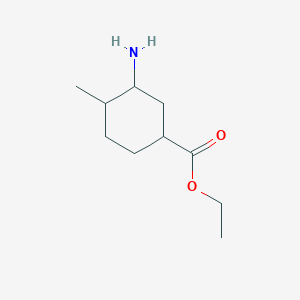
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide](/img/structure/B13219371.png)
